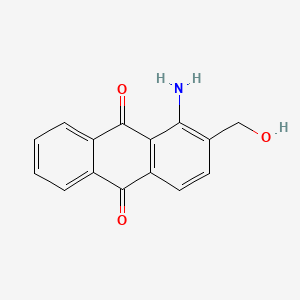

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

Description

Properties

IUPAC Name |

1-amino-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMWWIREEDECOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178817 | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24094-44-8 | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

One prevalent method for synthesizing 1-amino-2-(hydroxymethyl)anthracene-9,10-dione involves the condensation reaction between 1-aminoanthraquinone and formaldehyde. This reaction typically requires acidic conditions, often facilitated by catalysts such as hydrochloric acid or sulfuric acid.

- Reagents: 1-aminoanthraquinone, formaldehyde

- Catalyst: Hydrochloric acid or sulfuric acid

- Temperature: Mild conditions (room temperature to reflux)

- Purification: Recrystallization from suitable solvents

Multi-Step Functionalization

Another method involves multi-step functionalization of anthraquinone derivatives. For instance, starting from 1,4-dihydroxyanthraquinone, the synthesis can proceed through methylation followed by reduction and acylation to yield intermediates that can be further reacted to form the target compound.

- Methylation of 1,4-dihydroxyanthraquinone.

- Reduction to form anthracene derivatives.

- Amination using butylamine in the presence of a catalyst like iodobenzenediacetate.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Methylation | 1,4-Dihydroxyanthraquinone | Mild heat |

| 2 | Reduction | Sodium borohydride | Reflux |

| 3 | Amination | Butylamine + PhI(OAc)₂ | Reflux |

Hydroxymethylation

Hydroxymethylation can also be achieved through nucleophilic substitution reactions or by using formaldehyde in the presence of a base. This step is crucial for introducing the hydroxymethyl group at position 2.

- The choice of solvent can significantly affect yields; polar aprotic solvents like DMF are often preferred.

- Reaction yields can be optimized by adjusting concentrations and reaction times.

After synthesis, various characterization techniques are employed to confirm the structure and purity of the synthesized compound:

Spectroscopic Methods

FT-IR Spectroscopy: Used to identify functional groups (e.g., N–H stretch around ~3300 cm⁻¹).

NMR Spectroscopy: Both $$^{1}H$$ and $$^{13}C$$ NMR are used for structural elucidation; aromatic protons typically resonate between δ 7.5–8.5 ppm.

Mass Spectrometry: Confirms molecular weight (e.g., for C₁₅H₁₁NO₃, expected molecular weight is approximately 253 g/mol).

Purity Assessment

High-performance liquid chromatography (HPLC) is commonly used to assess purity, with a target purity level exceeding 95% for pharmaceutical applications.

The synthesized compound has shown promising activity in various biological assays:

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of 1-amino-2-(hydroxymethyl)anthracene-9,10-dione exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and Hep-G2.

DNA-Binding Affinity

The compound's ability to intercalate with DNA has been evaluated through thermal denaturation studies, indicating potential as an anticancer agent.

The preparation of 1-amino-2-(hydroxymethyl)anthracene-9,10-dione involves several synthetic strategies that can be optimized for yield and purity. Characterization techniques play a critical role in confirming the structure and assessing biological activity, making this compound a subject of interest in medicinal chemistry research.

Chemical Reactions Analysis

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups at positions 9 and 10 can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted anthraquinones.

Scientific Research Applications

Chemistry

- Precursor for Synthesis : 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione serves as a precursor for the synthesis of more complex anthraquinone derivatives. Its functional groups allow for various modifications that can lead to new compounds with tailored properties for specific applications.

Biology

- Antimicrobial Activity : Studies have demonstrated the compound's potential as an antimicrobial agent against various bacterial strains. Research indicates that it exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have shown that it affects essential cellular proteins involved in cell growth and survival pathways, making it a candidate for further development as an anticancer agent .

Medicine

- Therapeutic Applications : Beyond its antimicrobial and anticancer properties, 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione is being explored for its anti-inflammatory effects and potential use in treating various diseases. Its ability to modulate biochemical pathways suggests that it could be beneficial in drug development .

Industrial Uses

- Dyes and Pigments : The vibrant color properties of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione make it suitable for use in the production of dyes and pigments. This application capitalizes on its structural characteristics to create colorants with specific hues and stability .

Case Studies

Mechanism of Action

The mechanism of action of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. In cancer cells, it targets essential proteins involved in cell proliferation and survival, such as kinases and topoisomerases. By inhibiting these proteins, the compound can induce apoptosis and inhibit tumor growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Computational and Structural Insights

- Molecular Modeling: Alkylamino groups at positions 1 and 4, combined with ionization potentials of 7.7–7.9 eV, correlate with bioactivity in anthraquinones . The hydroxymethyl group in the target compound may similarly influence electron distribution and binding pocket compatibility.

Key Research Findings and Implications

Substituent Effects : Electron-donating groups (e.g., -NH₂, -OH) enhance solubility and redox activity but may reduce thermal stability. Halogen or sulfur substitutions improve stability and alter toxicity profiles .

Therapeutic Potential: Hydroxymethyl-containing anthraquinones show promise in apoptosis induction (via Bcl-2 modulation) and enzyme inhibition, though cardiotoxicity remains a concern for amino-rich analogs .

Synthetic Challenges : High-yield routes are established for methoxy- and hydroxy-substituted derivatives, but sulfur-containing analogs require optimization for scalability .

Biological Activity

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione (also known as 1-amino-2-hydroxymethyl-anthraquinone) is a compound belonging to the anthraquinone family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-amino-2-(hydroxymethyl)anthracene-9,10-dione features an anthracene backbone with hydroxymethyl and amino functional groups that contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 253.25 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-amino-2-(hydroxymethyl)anthracene-9,10-dione. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of topoisomerases and the generation of reactive oxygen species (ROS).

- Case Study : A study conducted on HL-60 human leukemia cells demonstrated that this compound significantly inhibited cell proliferation with an IC50 value of approximately 4.02 µM. The mechanism involved the stabilization of topoisomerase II-DNA complexes, leading to increased DNA damage and apoptosis .

Antibacterial Activity

The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies revealed that 1-amino-2-(hydroxymethyl)anthracene-9,10-dione had minimum inhibitory concentration (MIC) values ranging from 8.33 µM against E. coli to 22.9 µM against S. aureus, indicating moderate to strong antibacterial efficacy .

Neuroprotective Effects

Recent research has also investigated the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

- Case Study : In a study evaluating the effects on neuronal cell lines, it was found that 1-amino-2-(hydroxymethyl)anthracene-9,10-dione could inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. The results indicated potential benefits for treating conditions like depression and Alzheimer's disease .

The biological activity of 1-amino-2-(hydroxymethyl)anthracene-9,10-dione can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound interacts with topoisomerase enzymes, disrupting DNA replication in cancer cells.

- Oxidative Stress Induction : It promotes ROS production, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : Its action as a MAO inhibitor suggests potential therapeutic applications in neurodegenerative disorders.

Data Summary Table

| Biological Activity | Mechanism of Action | IC50/MIC Values |

|---|---|---|

| Anticancer | Topoisomerase inhibition | ~4.02 µM (HL-60 cells) |

| Antibacterial | Disruption of bacterial cell wall synthesis | 8.33 µM (E. coli) |

| Neuroprotective | MAO inhibition | Not specified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-amino-2-(hydroxymethyl)anthracene-9,10-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the anthraquinone core. For example:

- Step 1 : Nitration or halogenation of anthracene-9,10-dione to introduce reactive groups .

- Step 2 : Reduction of nitro groups to amines using agents like sodium borohydride or catalytic hydrogenation .

- Step 3 : Hydroxymethylation via nucleophilic substitution or condensation reactions.

- Optimization : Reaction yields can be improved using polar aprotic solvents (e.g., DMF) and catalysts like iodine or Lewis acids. Purity is confirmed via HPLC (>95%) .

Q. How is the solubility of this compound characterized in aqueous and organic solvents?

- Methodological Answer : Solubility is assessed using UV-Vis spectroscopy or gravimetric analysis. Key findings:

- Aqueous solubility : Limited due to hydrophobic anthraquinone core; enhanced by polar substituents (e.g., hydroxymethyl) .

- Organic solvents : High solubility in DMSO, DMF, and THF, making these suitable for electrochemical or photophysical studies .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for amino groups, O–H stretch at ~3400 cm⁻¹ for hydroxymethyl) .

- ¹H/¹³C NMR : Assigns protons and carbons; aromatic protons appear at δ 7.5–8.5 ppm, while hydroxymethyl protons resonate at δ 4.0–4.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., 297.3 g/mol for C₁₆H₁₃NO₃) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s DNA-binding affinity and cytotoxicity?

- Methodological Answer :

- DNA-binding assays : Use thermal denaturation (ΔTₘ) or ethidium bromide displacement. Anthraquinones with hydroxymethyl groups exhibit intercalation via planar aromatic core, with side chains stabilizing minor-groove interactions .

- Cytotoxicity : Evaluated via MTT assays. Derivatives with hydroxymethyl groups show IC₅₀ values <10 µM in MCF-7 and Hep-G2 cells, correlating with enhanced cellular uptake .

Q. What electronic properties make this compound suitable for donor-acceptor systems in organic electronics?

- Methodological Answer :

- DFT calculations : Reveal HOMO-LUMO gaps (~2.8 eV) and charge-transfer characteristics. The amino group acts as an electron donor, while the anthraquinone core serves as an acceptor .

- UV-Vis spectroscopy : Absorption maxima at 450–500 nm (π→π* transitions) with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹, ideal for light-harvesting applications .

Q. How do structural modifications (e.g., substituent position) affect xanthine oxidase (XO) inhibition?

- Methodological Answer :

- Enzyme assays : Measure IC₅₀ using allopurinol as a control. 1-Amino-2-(hydroxymethyl) derivatives show IC₅₀ ~1.1 µg/mL, outperforming allopurinol (IC₅₀ ~2.5 µg/mL). Activity is attributed to hydrogen bonding between hydroxymethyl groups and XO’s active site .

Q. What environmental risks are associated with anthraquinone derivatives, and how can they be mitigated?

- Methodological Answer :

- Toxicity profiling : Use Daphnia magna or algal growth inhibition tests. Anthraquinones exhibit moderate ecotoxicity (EC₅₀ ~10 mg/L) due to bioaccumulation .

- Mitigation : Advanced oxidation processes (e.g., ozonation) degrade anthraquinones in wastewater, reducing environmental persistence .

Contradictions and Analytical Considerations

- Synthetic Yields : Some routes report >90% yields (e.g., halogenation followed by amination ), while others achieve <50% due to steric hindrance from bulky substituents .

- Bioactivity Variability : Cytotoxicity varies with cell line; e.g., IC₅₀ values differ by 5-fold between MCF-7 and Hep-G2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.